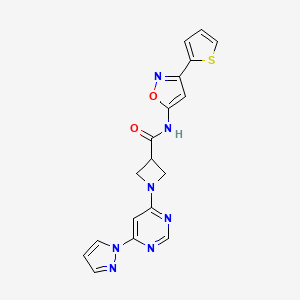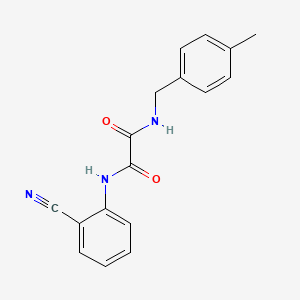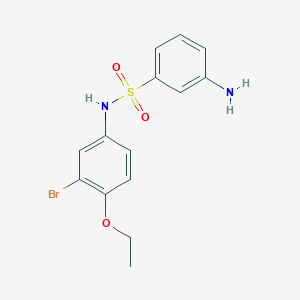
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 g/mol This compound is characterized by the presence of an amino group, a bromo-substituted ethoxyphenyl group, and a benzene sulfonamide moiety
科学的研究の応用
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials and chemical processes
将来の方向性
作用機序
Target of Action
The primary target of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The compound’s structure allows it to inhibit and replace PABA (Para-Aminobenzoic Acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is vital for the production of nucleic acids in bacteria . The downstream effect of this disruption is the inhibition of bacterial DNA growth and cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Bromination: The starting material, 4-ethoxyaniline, undergoes bromination to introduce a bromine atom at the para position relative to the ethoxy group.
Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and sulfonamide groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
類似化合物との比較
Similar Compounds
- 3-amino-N-(4-bromo-3-ethoxyphenyl)benzene-1-sulfonamide
- 3-amino-N-(3-chloro-4-ethoxyphenyl)benzene-1-sulfonamide
- 3-amino-N-(3-bromo-4-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromo and ethoxy groups, along with the sulfonamide moiety, allows for diverse chemical reactivity and potential biological activity .
特性
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-14-7-6-11(9-13(14)15)17-21(18,19)12-5-3-4-10(16)8-12/h3-9,17H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXZYTUJUHLPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
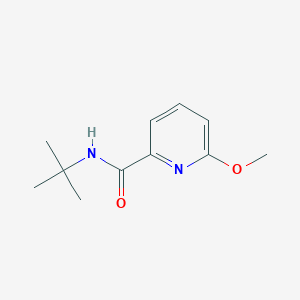
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2835672.png)

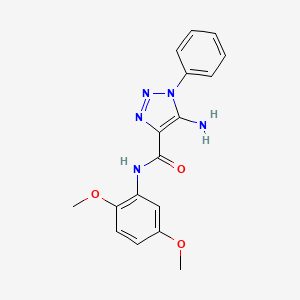
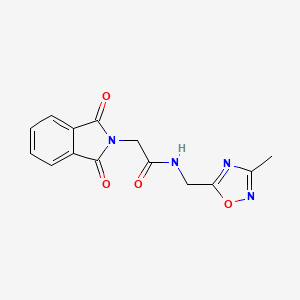
![2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2835679.png)
![ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2835682.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)
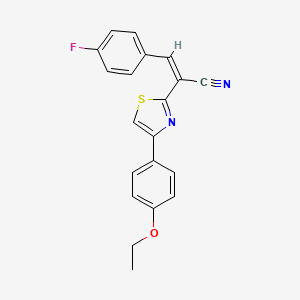
![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
